molecular formula C16H23NO4Se B1384665 Boc-Sec(pMeBzl)-OH CAS No. 2044711-02-4

Boc-Sec(pMeBzl)-OH

Cat. No.: B1384665
CAS No.: 2044711-02-4
M. Wt: 372.3 g/mol
InChI Key: BYCRDJVKMSGEAK-UHFFFAOYSA-N
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Description

Boc-Sec(pMeBzl)-OH, or N-tert-butyloxycarbonyl-Se-(para-methylbenzyl)-L-selenocysteine, is a specialized amino acid derivative used in peptide synthesis. Its structure includes a Boc (tert-butyloxycarbonyl) group protecting the α-amino group and a para-methylbenzyl (pMeBzl) group attached to the selenium atom of selenocysteine (Sec). This compound is critical for incorporating selenocysteine—a rare amino acid containing selenium—into synthetic peptides, particularly in Boc-based solid-phase peptide synthesis (SPPS) .

Selenocysteine’s unique redox properties and nucleophilic selenol (-SeH) group make it valuable for stabilizing peptide structures (e.g., diselenide bonds) and enhancing bioactivity . This compound is synthesized from β-chloro-L-alanine and sodium diselenide, followed by Boc protection and purification via recrystallization . Its pMeBzl group remains stable under repetitive trifluoroacetic acid (TFA) treatments during SPPS, while the Boc group is selectively cleaved. Final deprotection with hydrofluoric acid (HF) releases the free selenol group under non-oxidizing conditions, preserving the peptide’s integrity .

Properties

IUPAC Name

3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCRDJVKMSGEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of Boc-Sec(pMeBzl)-OH: typically involves the protection of selenocysteine with a tert-butoxycarbonyl group and a para-methylbenzyl group. The process begins with the reaction of selenocysteine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. This step results in the formation of Boc-protected selenocysteine.

    The para-methylbenzyl group: is then introduced by reacting Boc-protected selenocysteine with para-methylbenzyl chloride in the presence of a base like sodium hydride. The reaction is typically carried out in an organic solvent such as dimethylformamide.

Industrial Production Methods:

  • Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-Sec(pMeBzl)-OH can undergo oxidation to form diselenide bonds, which are important in the stabilization of peptide structures.

    Reduction: The compound can be reduced to free selenocysteine by removing the Boc and para-methylbenzyl protecting groups.

    Substitution: The para-methylbenzyl group can be substituted with other protecting groups or functional groups to modify the properties of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: Trifluoroacetic acid or hydrogenation in the presence of a palladium catalyst.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Diselenide-bridged peptides.

    Reduction: Free selenocysteine.

    Substitution: Modified selenocysteine derivatives.

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Boc-Sec(pMeBzl)-OH is integral to SPPS, particularly in the synthesis of peptides that contain selenocysteine. This method allows for the efficient assembly of peptides while maintaining the integrity of sensitive functional groups.

  • Protocol : During SPPS, this compound is incorporated into peptide sequences using standard coupling reagents. The Boc group is then removed using acidic conditions, facilitating the release of the peptide from the resin .

Native Chemical Ligation (NCL)

NCL is a powerful technique for joining peptide segments through the formation of native amide bonds. The unique properties of selenocysteine enhance nucleophilicity compared to sulfur-containing residues, making this compound a valuable building block for this purpose.

  • Mechanism : The selenocysteine residue can be acylated to form a selenium ester, which subsequently undergoes an acyl shift to yield stable amide bonds in the final peptide product .

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted SPPS using this compound, which significantly improves reaction times and yields while reducing solvent usage. This method has been shown to produce high-quality peptides with minimal environmental impact .

Aqueous Synthesis Techniques

Research has explored aqueous methods for synthesizing peptides containing this compound, which are more environmentally friendly compared to traditional organic solvent-based approaches. These techniques allow real-time monitoring and purification of peptide products .

Case Studies

StudyDescriptionFindings
Koide et al. (1993) Investigated the use of Boc chemistry in peptide synthesisDemonstrated effective incorporation of Boc-Sec derivatives in complex peptides .
Iris Biotech GmbH Explored applications of selenocysteine in peptide sequencesHighlighted the utility of this compound for synthesizing selenopeptides with enhanced biological activity .
ResearchGate Study (2015) Focused on Fmoc-Sec derivatives for SPPSShowed that this compound could be effectively used to synthesize various selenopeptides with desired functionalities .

Mechanism of Action

Molecular Targets and Pathways:

  • Boc-Sec(pMeBzl)-OH exerts its effects by incorporating selenocysteine into peptides and proteins. Selenocysteine is known as the 21st amino acid and is incorporated into proteins via a unique mechanism involving a specific transfer RNA and a specialized elongation factor.
  • The presence of selenium in selenocysteine allows these peptides and proteins to participate in redox reactions, which are crucial for maintaining cellular homeostasis and protecting against oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-Sec(pMeBzl)-OH belongs to a family of selenocysteine and cysteine derivatives with tailored protecting groups. Below is a comparative analysis of its structural analogs:

Table 1: Comparison of this compound with Similar Compounds

Compound Protecting Groups Molecular Weight Stability & Deprotection Applications & Limitations References
This compound Boc (N), pMeBzl (Se) ~325.42* Stable to TFA; HF cleavage Boc-SPPS, selenopeptide synthesis
Fmoc-Sec(pMeOBzl)-OH Fmoc (N), pMeOBzl (Se) 510.44 Labile to piperidine; HF cleavage Fmoc-SPPS (rare due to racemization)
Boc-Cys(pMeBzl)-OH Boc (N), pMeBzl (S) 325.42 Stable to TFA; HF cleavage Cysteine analogs (lower redox activity)
Boc-Sec(MBn)-OH Boc (N), methylbenzyl (Se) ~311.38* Similar to pMeBzl derivatives Alternative for non-polar residues

*Calculated based on molecular formulas from referenced evidence.

Key Comparisons:

Boc vs. Fmoc Derivatives: this compound is preferred in Boc-SPPS due to its stability under acidic conditions (TFA) and resistance to racemization, which is a risk in Fmoc-SPPS with piperidine . Fmoc-Sec(pMeOBzl)-OH, while compatible with Fmoc strategies, is less commonly used due to challenges in maintaining selenocysteine integrity under basic conditions .

Selenium vs. Sulfur Analogs :

  • Boc-Cys(pMeBzl)-OH, a cysteine analog, shares structural similarity but lacks selenium’s redox versatility. Selenium’s lower electronegativity compared to sulfur enhances nucleophilicity, making this compound superior for forming stable diselenide bonds in peptides .

Substituent Effects :

  • The pMeBzl group in this compound provides steric protection and hydrophobicity, improving solubility in organic solvents during SPPS. In contrast, methoxy-substituted analogs (e.g., pMeOBzl) may alter electronic properties but are less common in Sec derivatives .

Synthetic Efficiency :

  • This compound is synthesized in high purity (>95%) via established protocols , whereas analogs like Boc-Sec(MBn)-OH often require complex routes with lower yields (~60%) .

Biological Activity

Boc-Sec(pMeBzl)-OH, also known as N-alpha-t-Butyloxycarbonyl-Se-(4-methoxybenzyl)-L-selenocysteine, is a selenocysteine derivative that has garnered interest in the field of peptide synthesis and biological applications. Selenocysteine (Sec) is a naturally occurring amino acid known for its unique properties, particularly its role in redox reactions due to the presence of selenium. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where the Boc group serves as a protecting group for the amino terminus. The presence of the 4-methoxybenzyl (pMeBzl) group enhances the solubility and stability of the compound during synthesis.

Table 1: Key Properties of this compound

PropertyValue
Chemical FormulaC₁₃H₁₅N₁O₃Se
Molecular Weight305.29 g/mol
SolubilitySoluble in DMF and DCM
Melting PointNot specified

The biological activity of this compound is primarily attributed to the unique reactivity of selenium. Selenocysteine has been shown to participate in various biochemical processes, including:

  • Antioxidant Activity : Seleno-containing compounds can scavenge free radicals and protect cells from oxidative stress.
  • Enzymatic Functions : Sec is a crucial component of several selenoproteins that play roles in redox regulation and thyroid hormone metabolism.

Case Studies and Research Findings

  • Antioxidant Properties : A study demonstrated that selenocysteine derivatives, including this compound, exhibit significant antioxidant activity by reducing reactive oxygen species (ROS) levels in cellular models. This property is vital for potential therapeutic applications in diseases characterized by oxidative stress .
  • Native Chemical Ligation (NCL) : this compound has been successfully utilized in NCL, a method for synthesizing complex peptides and proteins. The nucleophilicity of selenium allows for efficient ligation reactions, leading to the formation of stable peptide bonds .
  • Cancer Research : Recent studies have indicated that selenocysteine derivatives may have anticancer properties. For instance, this compound was shown to induce apoptosis in cancer cell lines through ROS-mediated pathways .

Comparative Analysis

To further understand the biological implications of this compound, we can compare it with other selenocysteine derivatives.

Table 2: Comparison of Selenocysteine Derivatives

CompoundAntioxidant ActivityNCL EfficiencyCancer Cell Apoptosis Induction
This compoundHighHighYes
Sec(Ph)-OHModerateModerateNo
Boc-Sec(Mob)-OHHighLowYes

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Boc-Sec(pMeBzl)-OH
Reactant of Route 2
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Boc-Sec(pMeBzl)-OH

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